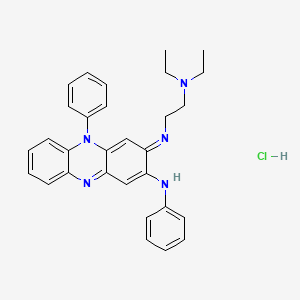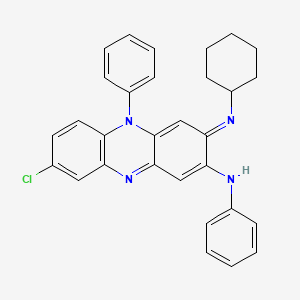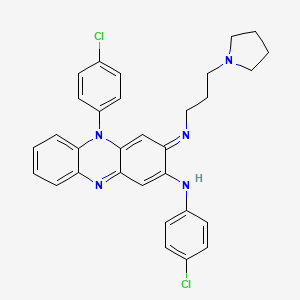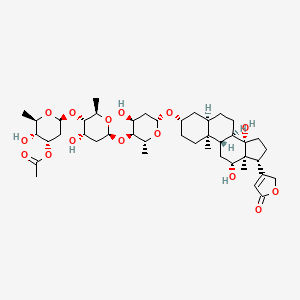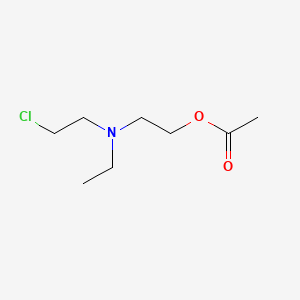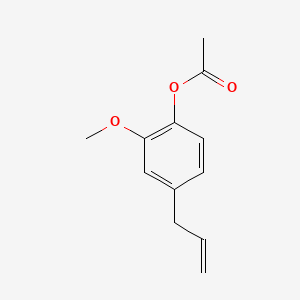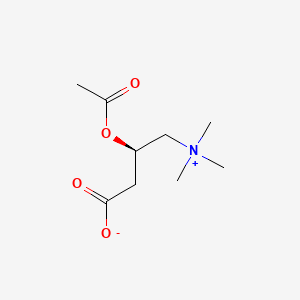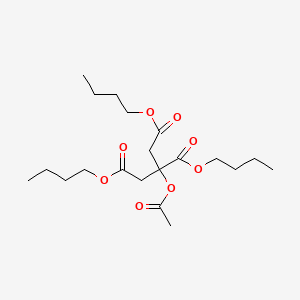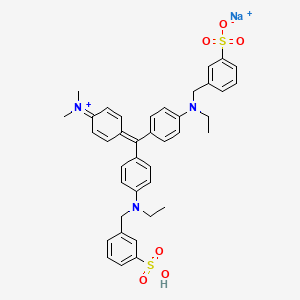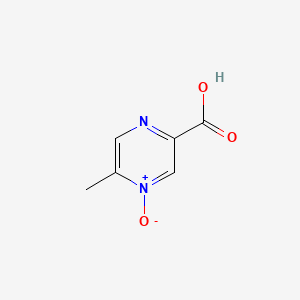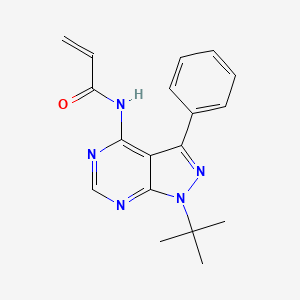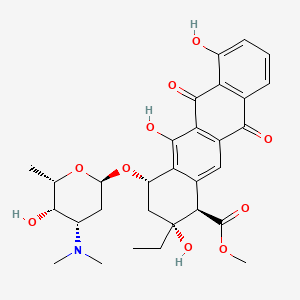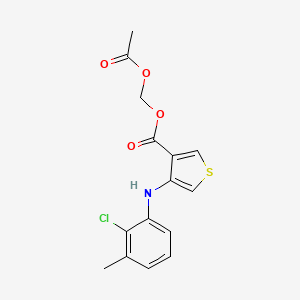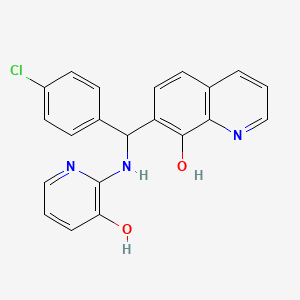
Adaptaquin
Übersicht
Beschreibung
Adaptaquin is a selective hydroxyquinoline HIF prolyl hydroxylase (HIF-PHD) inhibitor . It blocks glutamate-induced ROS production in HT-22 cells, independent of MnSOD . Adaptaquin exhibits neuroprotective effects and enhances functional recovery in rodent intracerebral hemorrhage models, via inhibition of ATF4 dependent genes . It is also an antioxidant .
Synthesis Analysis
The structural optimization of Adaptaquin was carried out by cell-based screening . More than 100 structural analogs of Adaptaquin were screened and the structures active in the submicromolar range were selected . The highest activity was found for analogs containing isobutyl, isopropyl, trifluoromethyl, and nitro group or halogen atom in the para-position of the benzene ring .Molecular Structure Analysis
The molecular formula of Adaptaquin is C21H16ClN3O2 . The structural optimization of Adaptaquin was carried out by cell-based screening . The highest activity was found for analogs containing isobutyl, isopropyl, trifluoromethyl, and nitro group or halogen atom in the para-position of the benzene ring .Physical And Chemical Properties Analysis
Adaptaquin is a crystalline solid . Its molecular weight is 377.82 . It is soluble to 100 mM in DMSO .Wissenschaftliche Forschungsanwendungen
1. Hypoxia Inducible Factor (HIF) Prolyl Hydroxylase Inhibition
- Methods of Application: The structural optimization of Adaptaquin was carried out by cell-based screening using cell lines stably expressing a reporter construct consisting of the fusion protein of HIF oxygen-dependent domain and firefly luciferase (HIF1 ODD-luc). More than 100 structural analogs of Adaptaquin were screened .
- Results: The newly improved Adaptaquin analog induces HIF target genes 15-times more efficiently than the FG-4592 inhibitor developed by Fibrogen .
2. Hematopoietic Stem Cell Control
- Methods of Application: For each sample, 50 murine HSCs were isolated with fluorescence-activated cell sorting (FACS) and cultured with different concentrations of the hypoxia-inducible compound Adaptaquin for 13 days. The cells were then analyzed with flow cytometry .
- Results: The results showed an increase in proliferation of treated cells with the highest average total viable cell count for cells treated with 100 nM Adaptaquin .
Safety And Hazards
Eigenschaften
IUPAC Name |
7-[(4-chlorophenyl)-[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2/c22-15-8-5-14(6-9-15)18(25-21-17(26)4-2-12-24-21)16-10-7-13-3-1-11-23-19(13)20(16)27/h1-12,18,26-27H,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYHNYRUBSYTCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)C(C3=CC=C(C=C3)Cl)NC4=C(C=CC=N4)O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Adaptaquin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



